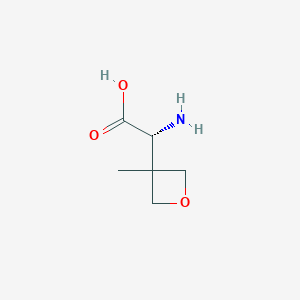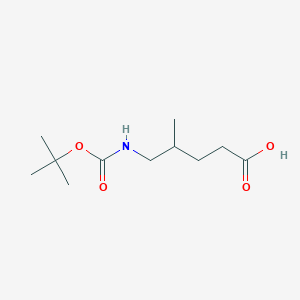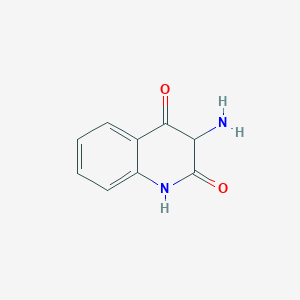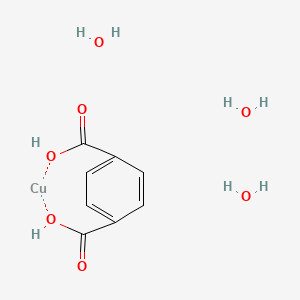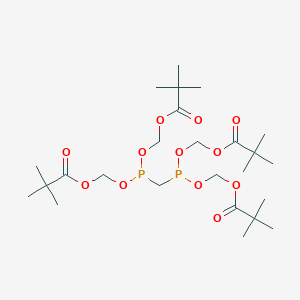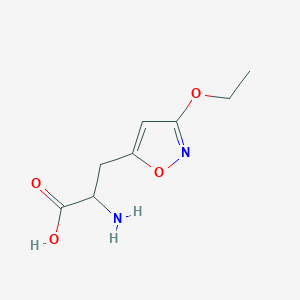
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features an isoxazole ring substituted with an ethoxy group at the 3-position and an amino group at the 2-position of the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.
Amino Acid Backbone Formation: The final step involves the formation of the amino acid backbone through a Strecker synthesis or a similar method, where an aldehyde is reacted with ammonium chloride and potassium cyanide to form an α-amino nitrile, which is then hydrolyzed to yield the amino acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the carboxyl group, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Products may include ethoxyisoxazole carboxylic acids or aldehydes.
Reduction: Products may include ethoxyisoxazole alcohols or amines.
Substitution: Products may include various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The isoxazole ring and the amino acid backbone allow it to bind to these targets, potentially modulating their activity. This can lead to changes in cellular signaling pathways, which may have therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-(3-hydroxyisoxazol-5-yl)propanoic acid
- 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid
- 2-Amino-3-(3-methoxyisoxazol-5-yl)propanoic acid
Comparison:
- 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.
- 2-Amino-3-(3-hydroxyisoxazol-5-yl)propanoic acid has a hydroxyl group instead of an ethoxy group, which may affect its solubility and hydrogen bonding capabilities.
- 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid features a methyl group, which can impact its steric properties and interactions with molecular targets.
- 2-Amino-3-(3-methoxyisoxazol-5-yl)propanoic acid has a methoxy group, which can alter its electronic properties and reactivity.
Eigenschaften
Molekularformel |
C8H12N2O4 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-amino-3-(3-ethoxy-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O4/c1-2-13-7-4-5(14-10-7)3-6(9)8(11)12/h4,6H,2-3,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
LOQLSKRDZOLQSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NOC(=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



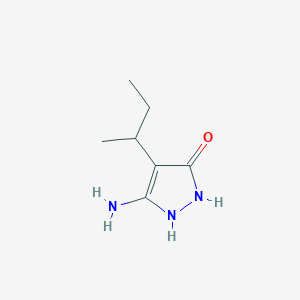
![(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one](/img/structure/B12858765.png)

![tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)
